molecular formula C38H72N2O12 B562961 Azithromycin-d3 CAS No. 163921-65-1

Azithromycin-d3

Cat. No. B562961
M. Wt: 752.014
InChI Key: MQTOSJVFKKJCRP-LIXVUNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin-d3 is a deuterium-labeled form of azithromycin, which is an antibiotic used to treat various bacterial infections . The “-d3” designation indicates that three hydrogen atoms in the azithromycin molecule are replaced with deuterium, a stable isotope of hydrogen . Azithromycin belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

The nano-azithromycin in the range of 200–400 nm is obtained by the addition of absolute ethanol as solvent, water as an antisolvent in the presence of Tween® 80 as a surfactant .


Molecular Structure Analysis

Azithromycin-d3 contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin from other types of macrolides .


Chemical Reactions Analysis

Azithromycin-d3 is intended for use as an internal standard for the quantification of azithromycin . The spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex, and ion-pairing reactions .


Physical And Chemical Properties Analysis

Azithromycin-d3 has a molecular formula of C38H69D3N2O12 and a formula weight of 752.0 . It is a solid with a solubility of 100 mg/ml in DMSO and ethanol .

Scientific Research Applications

Antiviral and Immunomodulatory Effects

Azithromycin (AZ) is not approved for viral infections but has shown potential antiviral properties. A study highlighted its usage in COVID-19 clinical trials, emphasizing its safety profile and antiviral capabilities (Damle et al., 2020). Another research found that azithromycin suppresses Zika virus infection in vitro by upregulating type I and III interferon responses (Li et al., 2019).

Immune Response Modulation

Azithromycin modulates the immune response of human monocyte-derived dendritic cells and CD4+ T cells, demonstrating its potential in inflammatory disorders and graft-versus-host disease (Lin et al., 2016).

Impact on Autophagy and Mycobacterial Infection

A study indicated that azithromycin blocks autophagy, which may predispose cystic fibrosis patients to mycobacterial infection, highlighting its impact on intracellular processes (Renna et al., 2011).

Antimicrobial Activity

Azithromycin's antimicrobial activity was reviewed, including its effectiveness against various bacterial and mycobacterial infections (Oliver & Hinks, 2020). Another paper discussed its pharmacological effects, including its application in respiratory bacterial infections and immunomodulatory properties, particularly relevant for COVID-19 management (Khezri et al., 2021).

Inflammatory Disease Treatment

Azithromycin decreases NALP3 mRNA stability in monocytes, limiting inflammasome-dependent inflammation, suggesting its potential use in treating inflammatory diseases (Lendermon et al., 2017).

Periodontal Treatment Applications

Azithromycin has been shown to be effective in the treatment of advanced periodontal diseases due to its antimicrobial and anti-inflammatory activities (Hirsch et al., 2012).

Non-Antibiotic Derivative for Lung Inflammation

The non-antibiotic azithromycin derivative CSY0073 showed promise in attenuating lung inflammation in cystic fibrosis, offering an alternative to reduce antimicrobial resistance and other side effects (Balloy et al., 2014).

Safety And Hazards

Azithromycin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing dust .

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOSJVFKKJCRP-DAANATKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azithromycin-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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